molecular formula C14H15BrN2 B13831616 (1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile

(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile

Cat. No.: B13831616
M. Wt: 291.19 g/mol
InChI Key: DEEVDUKZMAWCQE-FKZOYECMSA-N
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Description

2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile is a complex organic compound with the molecular formula C13H16BrN It is characterized by its bicyclic structure, which includes a bromine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules One common method involves the bromination of 2-azabicyclo[22The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile

InChI

InChI=1S/C14H15BrN2/c15-13-12-6-11(7-16)14(13)17(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6,8-9H2/t11?,12-,13?,14-/m1/s1

InChI Key

DEEVDUKZMAWCQE-FKZOYECMSA-N

Isomeric SMILES

C1[C@@H]2CN([C@H](C1C#N)C2Br)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(C(C1C#N)C2Br)CC3=CC=CC=C3

Origin of Product

United States

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